molecular formula C10H10FIN2O B1457316 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea CAS No. 871700-18-4

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea

Cat. No.: B1457316
CAS No.: 871700-18-4
M. Wt: 320.1 g/mol
InChI Key: GAJDOJAFIZOJMS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea is a chemical compound with the CAS Number: 871700-18-4 . It has a molecular weight of 320.11 and its molecular formula is C10H10FIN2O .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a urea group, which is further attached to a phenyl ring. The phenyl ring is substituted with a fluorine atom at the 2nd position and an iodine atom at the 4th position .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.8±0.1 g/cm3 . The boiling point is 332.0±42.0 °C at 760 mmHg . The compound has a molar refractivity of 63.7±0.4 cm3 . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Urease Inhibitors and Potential Drugs

Urease inhibitors have been identified as potential therapeutic agents for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. The development of such inhibitors, including various urea derivatives, aims to overcome the limitations of current treatments, which may have severe side effects. This area of research highlights the medical significance of compounds like 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea in developing safer and more effective treatments (Kosikowska & Berlicki, 2011).

Biosensors for Urea Detection

In the context of biosensors, urea derivatives are crucial in detecting and quantifying urea concentration, which is vital for diagnosing various health conditions related to abnormal urea levels in the body. Such biosensors utilize enzyme urease as a bioreceptor element, indicating the significant role of urea derivatives in enhancing the accuracy and efficiency of these devices (Botewad et al., 2021).

Role in Proteostasis

Research on 4-phenylbutyric acid, a related compound, provides insight into the role of urea derivatives in maintaining proteostasis. This involves the regulation of protein folding, which is crucial for preventing diseases associated with protein misfolding. Such studies demonstrate the broader implications of urea derivatives in understanding cellular mechanisms and developing therapies for related disorders (Kolb et al., 2015).

Agricultural and Environmental Science

In agriculture, urea derivatives are explored for their potential to improve the efficiency of urea utilization in ruminants and as a hydrogen carrier for sustainable energy supply. These applications emphasize the environmental and agricultural benefits of urea derivatives, such as reducing nitrogen loss and contributing to cleaner energy solutions (Jin et al., 2018); (Rollinson et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . The precautionary statements associated with it are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Properties

IUPAC Name

1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIN2O/c11-8-5-6(12)1-4-9(8)14-10(15)13-7-2-3-7/h1,4-5,7H,2-3H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJDOJAFIZOJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732730
Record name N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871700-18-4
Record name N-Cyclopropyl-N′-(2-fluoro-4-iodophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871700-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-N'-(2-fluoro-4-iodophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to N,N-carbonyldiimidazole (39.9 g) were added N,N-dimethylformamide (200 ml) and triethylamine (34.3 ml) and a solution of 2-fluoro-4-iodoaniline 47 (48.5 g) in N,N-dimethylformamide (50 ml) was added dropwise with stirring under ice-cooling. After the completion of the dropwise addition, the mixture was stirred at room temperature for 18 hrs. The reaction mixture was ice-cooled, and cyclopropylamine (21.3 ml) was added dropwise. The reaction mixture was stirred at room temperature for 1 hr and added dropwise to water-toluene [2:1 (volume ratio), 750 ml] with stirring. The precipitated crystals were collected by filtration and dried to give 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea 48 (61.3 g, yield 93.4%) as colorless crystals.
Quantity
39.9 g
Type
reactant
Reaction Step One
Quantity
34.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
21.3 mL
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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